molecular formula C6H8BrNO B6150821 2-(5-bromofuran-2-yl)ethan-1-amine CAS No. 933752-97-7

2-(5-bromofuran-2-yl)ethan-1-amine

Cat. No.: B6150821
CAS No.: 933752-97-7
M. Wt: 190.04 g/mol
InChI Key: FFOFLLFQJKMHGO-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)ethan-1-amine (CAS: 933752-97-7, molecular formula: C₆H₈BrNO, molecular weight: 190.04 g/mol) is a halogenated heteroaromatic amine consisting of a furan ring substituted with a bromine atom at the 5-position and an ethylamine side chain at the 2-position . This compound is structurally distinct due to its combination of a five-membered oxygen-containing heterocycle and a primary amine group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

933752-97-7

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2

InChI Key

FFOFLLFQJKMHGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CCN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromofuran-2-yl)ethan-1-amine typically involves the bromination of furan followed by the introduction of an ethanamine group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a nucleophilic substitution reaction with ethanamine under controlled conditions to yield 2-(5-bromofuran-2-yl)ethan-1-amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon.

Major Products Formed:

Scientific Research Applications

2-(5-Bromofuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Applications/Properties
2-(5-Bromofuran-2-yl)ethan-1-amine (Target) 5-Bromo-furan + ethylamine 190.04 Bromine (electron-withdrawing) Pharmaceutical intermediates, ligand design
2-(5-Bromothiophen-2-yl)ethan-1-amine 5-Bromo-thiophene + ethylamine 206.10 Sulfur heteroatom (polarizable) Enhanced aromatic interactions, materials science
2-(2-Bromophenyl)ethan-1-amine 2-Bromo-benzene + ethylamine 200.07 Bromine on benzene (stable aromatic) Suzuki coupling precursor, organic synthesis
2-(2-Methyl-5-nitroimidazol-1-yl)ethan-1-amine 5-Nitro-imidazole + ethylamine 184.17 Nitro (strong electron-withdrawing) Antiparasitic drugs (e.g., Carnidazole)
N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine (L2) Methyl-furan + Schiff base 293.34 Methyl (electron-donating) Coordination chemistry, ligand synthesis
Key Observations:

Heteroatom Influence :

  • The thiophene analog () replaces furan’s oxygen with sulfur, increasing polarizability and lipophilicity. This enhances π-stacking interactions in materials or receptor binding .
  • The nitroimidazole derivative () exhibits stronger electron-withdrawing effects (nitro group), making it suitable for redox-active applications in antiparasitic drugs .

Substituent Effects :

  • Bromine vs. Methyl : Bromine in the target compound increases electrophilicity compared to the methyl group in L2 (), which donates electrons and reduces furan reactivity .
  • Aromatic vs. Heteroaromatic : The 2-bromophenyl analog () offers greater aromatic stability than furan, favoring applications in cross-coupling reactions .

Biological Activity

2-(5-Bromofuran-2-yl)ethan-1-amine is a chemical compound characterized by a unique structure that includes a furan ring substituted with a bromine atom and an ethylamine moiety. Its molecular formula is C₉H₈BrN, and it has a molecular weight of approximately 188.04 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The structural features of 2-(5-bromofuran-2-yl)ethan-1-amine enable it to interact with various biological systems. The presence of both furan and amine functional groups suggests the potential for diverse biological interactions.

PropertyValue
Molecular FormulaC₉H₈BrN
Molecular Weight188.04 g/mol
Functional GroupsFuran, Amine
Potential ApplicationsAntimicrobial, Anti-inflammatory, Anticancer

Biological Activities

Research indicates that compounds containing furan and amine groups often exhibit significant biological activities. Preliminary studies suggest that 2-(5-bromofuran-2-yl)ethan-1-amine may modulate the activity of various enzymes or receptors, which could be critical for its pharmacological profile.

Antimicrobial Activity

Compounds similar to 2-(5-bromofuran-2-yl)ethan-1-amine have been reported to possess antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may also exhibit similar effects.

Anti-inflammatory Activity

The anti-inflammatory properties of amine-containing compounds are well-documented. The ability of such compounds to inhibit pro-inflammatory cytokines and enzymes positions 2-(5-bromofuran-2-yl)ethan-1-amine as a candidate for further investigation in inflammatory disease models.

Anticancer Activity

Furan derivatives have been explored for their potential anticancer properties, often through mechanisms involving apoptosis induction or cell cycle arrest. Research into the specific mechanisms of action for 2-(5-bromofuran-2-yl)ethan-1-amine is warranted to determine its efficacy against various cancer cell lines.

Understanding the mechanisms by which 2-(5-bromofuran-2-yl)ethan-1-amine exerts its biological effects is essential. Potential mechanisms include:

  • Enzyme Inhibition : Interaction with key enzymes involved in inflammation or cancer progression.
  • Receptor Modulation : Binding to specific receptors that mediate cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

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